(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride
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Overview
Description
(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-ethylpiperidine with 2-methoxy-2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
2-Methylpyridines: Used in various industrial applications.
Uniqueness
(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a diphenylacetate moiety makes it a versatile compound for various applications .
Properties
CAS No. |
2909-87-7 |
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Molecular Formula |
C22H28ClNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-3-23-16-10-15-20(17-23)26-21(24)22(25-2,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20H,3,10,15-17H2,1-2H3;1H |
InChI Key |
WEUYCHAHNMFJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
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